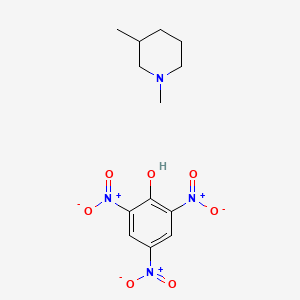
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol is a compound formed by the combination of 1,3-dimethylpiperidine and 2,4,6-trinitrophenol. 1,3-Dimethylpiperidine is a six-membered heterocyclic compound containing one nitrogen atom and two methyl groups attached to the piperidine ring. 2,4,6-Trinitrophenol, also known as picric acid, is a nitroaromatic compound with three nitro groups attached to a phenol ring. This compound is known for its explosive properties and has been widely used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylpiperidine can be achieved through the hydrogenation of 3,5-dimethylpyridine. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting 1,3-dimethylpiperidine can then be combined with 2,4,6-trinitrophenol to form the desired compound.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent runaway reactions. The resulting 2,4,6-trinitrophenol can then be purified and combined with 1,3-dimethylpiperidine to form the final compound.
化学反应分析
Types of Reactions
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenolic hydroxyl group in 2,4,6-trinitrophenol can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of 2,4,6-trinitrophenol.
Reduction: Reduced forms of the nitro groups.
Substitution: Alkylated or acylated derivatives of 2,4,6-trinitrophenol.
科学研究应用
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a model compound for drug development.
Industry: Used in the production of explosives, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-dimethylpiperidine; 2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The piperidine ring in 1,3-dimethylpiperidine can also interact with various molecular targets, modulating their activity and function.
相似化合物的比较
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol can be compared with other similar compounds such as:
2,4-Dinitrophenol: Lacks one nitro group compared to 2,4,6-trinitrophenol, resulting in different chemical and biological properties.
1,3-Dimethylpiperidine: Similar piperidine structure but without the nitroaromatic component.
Picric Acid: Another name for 2,4,6-trinitrophenol, highlighting its explosive properties.
The uniqueness of this compound lies in the combination of the piperidine ring and the nitroaromatic component, resulting in distinct chemical and biological properties.
属性
CAS 编号 |
16780-02-2 |
|---|---|
分子式 |
C13H18N4O7 |
分子量 |
342.30 g/mol |
IUPAC 名称 |
1,3-dimethylpiperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H15N.C6H3N3O7/c1-7-4-3-5-8(2)6-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7H,3-6H2,1-2H3;1-2,10H |
InChI 键 |
VDKXCKCUFRECLK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)

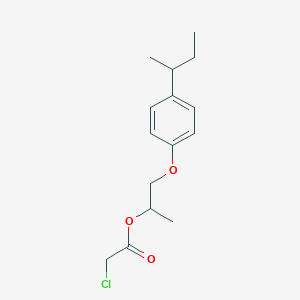
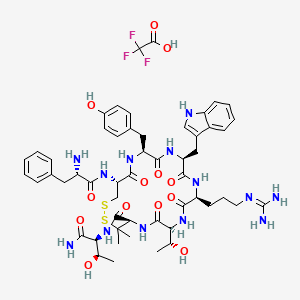

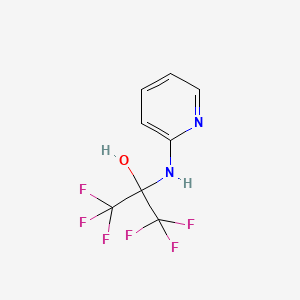
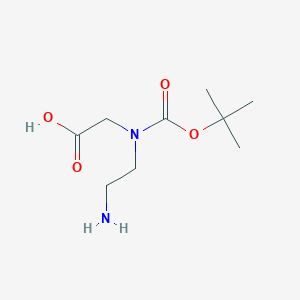
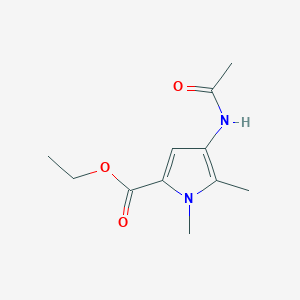
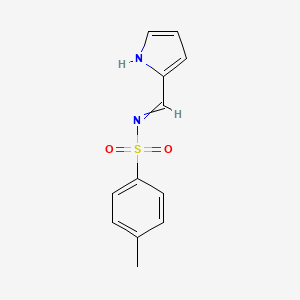
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
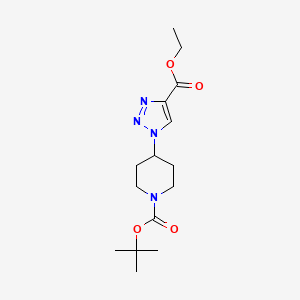
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
